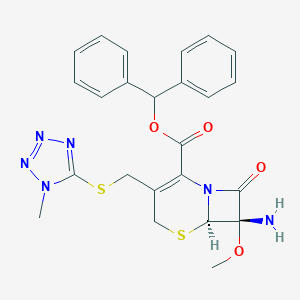

7-MAC

Description

The exact mass of the compound (6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-MAC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-MAC including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXKMJVEULWQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 7-Methoxy-4-methylcoumarin, a key derivative of the coumarin family. This molecule is of significant interest in various scientific fields due to its fluorescent properties and diverse biological activities.

Core Structure and Chemical Identity

7-Methoxy-4-methylcoumarin, also known as 4-Methylherniarin or 4-Methylumbelliferone methyl ether, is a synthetic organic compound belonging to the coumarin class.[1][2] The core of its structure is a benzopyran-2-one moiety, which consists of a benzene ring fused to a pyrone ring.[2] Specifically, it is the 7-methoxy and 4-methyl derivative of coumarin. The systematic IUPAC name for this compound is 7-methoxy-4-methyl-2H-chromen-2-one.[3]

The structure is characterized by a methyl group at position 4 of the pyran-2-one ring and a methoxy group at position 7 of the benzene ring. This substitution pattern significantly influences its chemical and physical properties, including its notable fluorescence, which makes it a valuable tool in biochemical assays.[1]

Chemical Structure:

Smiles representation: CC1=CC(=O)OC2=C1C=CC(=C2)OC[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of 7-Methoxy-4-methylcoumarin are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |

| Molecular Weight | 190.19 g/mol | [2][3] |

| CAS Number | 2555-28-4 | [1][3] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 159 °C | [2] |

| Boiling Point | 340.1°C at 760 mmHg | [2] |

| Solubility | Soluble in Methanol, DMF; Insoluble in water. | [2] |

| XLogP3 | 2.2 | [2] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.5, 6.9, 6.8, 6.1, 3.9, 2.4 | [4] |

Experimental Protocols

Synthesis of 7-Methoxy-4-methylcoumarin

The synthesis of 7-Methoxy-4-methylcoumarin is typically achieved through the methylation of its precursor, 7-hydroxy-4-methylcoumarin. The precursor itself is synthesized via the Pechmann condensation.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [5][6][7]

This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).

Materials:

-

Resorcinol (1 equivalent)

-

Ethyl acetoacetate (1-1.1 equivalents)

-

Concentrated Sulfuric Acid (or other acid catalysts like Polyphosphoric Acid, Amberlyst-15)[5][6]

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, carefully add resorcinol to ethyl acetoacetate and stir to dissolve.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled mixture while maintaining the temperature below 10-20°C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period ranging from 20 minutes to several hours, depending on the catalyst used.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[5]

Part 2: Methylation of 7-Hydroxy-4-methylcoumarin [9]

Materials:

-

7-Hydroxy-4-methylcoumarin (1 equivalent)

-

Methyl iodide (3 equivalents)

-

Anhydrous sodium carbonate (1.5 equivalents)

-

Methanol

-

15% Hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, combine 7-hydroxy-4-methylcoumarin, anhydrous sodium carbonate, and methanol.

-

Add methyl iodide to the mixture.

-

Reflux the mixture with stirring for approximately 12 hours.

-

After reflux, remove the methanol under vacuum.

-

Treat the resulting solid with water and neutralize with 15% HCl to decompose the excess sodium carbonate.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from aqueous ethanol to yield pure 7-Methoxy-4-methylcoumarin.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process for 7-Methoxy-4-methylcoumarin, starting from the Pechmann condensation to the final methylation step.

Caption: Workflow for the synthesis of 7-Methoxy-4-methylcoumarin.

Biological Activity and Applications

7-Methoxy-4-methylcoumarin is a versatile molecule with several documented biological activities and applications in research:

-

Fluorescent Probe: Its inherent fluorescence makes it a valuable label and substrate in various biochemical and enzymatic assays.[1][2] It is particularly used for determining the activity of enzymes like Cytochrome P450.[2]

-

Antimicrobial Activity: This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] For instance, it shows notable activity against Bacillus subtilis and Shigella sonnei.[2]

-

Anticancer Potential: While research is ongoing, various 4-methylcoumarin derivatives have been investigated for their cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents.[10] The structure-activity relationship studies indicate that substitutions on the coumarin ring are critical for this activity.[10]

-

Anti-inflammatory Effects: Related coumarin structures, such as 4-hydroxy-7-methoxycoumarin, have been shown to inhibit inflammation by suppressing key signaling pathways like NF-κB and MAPK, suggesting a potential area of investigation for 7-Methoxy-4-methylcoumarin as well.[11]

References

- 1. 7-Methoxy-4-methylcoumarin | 2555-28-4 | FM25254 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 8. google.com [google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

7-Methoxy-4-Methylcoumarin (7-MAC): A Technical Guide

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications of 7-Methoxy-4-Methylcoumarin for Researchers, Scientists, and Drug Development Professionals.

Abstract: 7-Methoxy-4-methylcoumarin (7-MAC), also known as 4-Methylherniarin, is a fluorescent derivative of coumarin widely utilized in biochemical and biomedical research. Its distinct photophysical properties make it an invaluable tool as a fluorescent label and a substrate for enzymatic assays. This technical guide provides a comprehensive overview of the core chemical and physical properties of 7-MAC, detailed experimental protocols for its synthesis, and a summary of its applications. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through logical and workflow diagrams.

Core Chemical and Physical Properties

7-MAC is a solid, off-white compound belonging to the benzopyrone family.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2555-28-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₀O₃ | [2][3][5] |

| Molecular Weight | 190.20 g/mol | [2][3][5] |

| Appearance | White to Off-White Solid/Crystal | [1] |

| Melting Point | 158-160 °C | [3] |

| Boiling Point | ~340.1 °C (at 760 mmHg) | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | ~140.8 °C | [3] |

Solubility Profile

The solubility of 7-MAC is a critical parameter for its application in various assays and reaction conditions. It is generally soluble in polar organic solvents and insoluble in water.

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [3][8] |

| Water | Insoluble | [3][8] |

| Dimethylformamide (DMF) | Soluble | [9] |

| Dimethyl sulfoxide (DMSO) | 38 mg/mL (199.78 mM) | [10] |

Spectral Properties

The utility of 7-MAC as a fluorescent probe is defined by its absorption (excitation) and emission characteristics. The methoxy group at the 7-position is crucial for its fluorescent behavior.

| Spectral Property | Wavelength (nm) | Notes | Reference(s) |

| UV-Vis Absorption (λmax) | 321 nm | In methanol/water | [3] |

| Fluorescence Emission (λem) | ~380-390 nm | Estimated based on related compounds; exhibits a blue fluorescence. | [2] |

Experimental Protocols

Synthesis of 7-Methoxy-4-Methylcoumarin (7-MAC)

7-MAC is commonly synthesized via the methylation of its precursor, 7-hydroxy-4-methylcoumarin. The overall synthesis can be viewed as a two-stage process, beginning with the creation of the coumarin core.

Protocol 1: Synthesis of 7-Hydroxy-4-Methylcoumarin (Precursor)

This stage utilizes the Pechmann condensation reaction.

-

Reactants: A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

-

Catalyst: An acid catalyst, such as concentrated sulfuric acid or Amberlyst-15 (10 mol%), is added to the mixture.

-

Reaction: The reaction mixture is stirred in an oil bath heated to approximately 110°C. The reaction progress is monitored using thin-layer chromatography (TLC).

-

Workup: After completion, if a solid catalyst like Amberlyst-15 is used, it is removed by filtration. The mixture is then poured into crushed ice and neutralized.

-

Purification: The resulting solid product is filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Methylation to 7-Methoxy-4-Methylcoumarin

This protocol describes the conversion of the precursor to the final product.

-

Reactants: A mixture is prepared containing 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol.[11]

-

Reaction: The mixture is refluxed with stirring for 12 hours.[11]

-

Solvent Removal: Methanol is removed under vacuum.[11]

-

Workup: The solid residue is treated with 300 mL of water and neutralized with 15% HCl to remove excess sodium carbonate.[11]

-

Purification: The final product is filtered and recrystallized from aqueous ethanol, yielding 7-MAC with a reported yield of 95%.[11]

General Protocol for Fluorescence Measurement

The following provides a generalized workflow for characterizing the fluorescence of 7-MAC.

-

Solution Preparation: Prepare a stock solution of 7-MAC in a suitable organic solvent (e.g., DMSO). From this, prepare a dilute working solution in the desired assay buffer (e.g., PBS). Concentrations are typically kept low (micromolar range) to avoid inner-filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λmax ≈ 321 nm).

-

Measurement: Scan a range of emission wavelengths (e.g., 350 nm to 500 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

Quenching Studies: For quenching experiments, varying concentrations of a potential quencher are added to the working solution. The decrease in fluorescence intensity is measured and can be plotted as a function of the quencher concentration (Stern-Volmer plot).

Biological Activity and Applications

7-MAC is not merely a research tool; it and its derivatives exhibit a range of biological activities.

-

Fluorescent Probe: Its primary application is as a fluorescent label and substrate.[2][5] It is particularly useful in enzyme assays where enzymatic cleavage of a group attached to the 7-hydroxy position liberates the highly fluorescent 7-hydroxy-4-methylcoumarin.

-

Antimicrobial Activity: The compound has demonstrated antimicrobial activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., S. sonnei) bacteria.[1]

-

Anticancer Research: While structure-activity relationship studies have focused more on 7-hydroxy and other derivatives, coumarins as a class are investigated for their cytotoxic effects against various cancer cell lines.[12]

-

Inflammation Research: A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways in macrophages. This highlights the potential for methoxy-substituted coumarins in anti-inflammatory drug development.

References

- 1. Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

- 6. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Coumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a vast class of phenolic compounds that have journeyed from being a simple, pleasant-smelling natural product to a cornerstone in medicinal chemistry.[1][2] This in-depth guide chronicles the key scientific milestones in the history of coumarins, beginning with their initial isolation from the tonka bean in the 19th century.[1][2][3][4] It details the pivotal moment of its first chemical synthesis by William Henry Perkin, a landmark achievement that opened the door for synthetic chemistry.[3][5][6][7][8] The narrative then shifts to the serendipitous discovery of the anticoagulant properties of dicoumarol, a derivative formed in spoiled sweet clover, which revolutionized the understanding of thrombosis.[9][10][11][12] This discovery directly led to the development of warfarin, a synthetic 4-hydroxycoumarin derivative that became a globally significant anticoagulant drug.[10][11][12][13] This paper provides detailed experimental protocols for historical syntheses, summarizes key quantitative data, and presents logical and signaling pathways using standardized visualizations to offer a comprehensive technical resource for professionals in the field.

The Dawn of Discovery: Isolation of a Natural Aromatic

The history of coumarin began in 1820 when A. Vogel first isolated a crystalline substance from the tonka bean (Dipteryx odorata).[1][2][3][4] Initially, Vogel misidentified this compound as benzoic acid.[3] In the same year, French chemist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same substance and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[3] It wasn't until 1835 that it was confirmed that both researchers had isolated the same compound.[3]

Coumarin is a colorless crystalline solid belonging to the benzopyrone chemical class, characterized by a benzene ring fused to a lactone ring.[3] It possesses a sweet scent, often compared to vanilla or freshly mown hay, which led to its early use in perfumes.[3][14]

The Age of Synthesis: A Chemical Landmark

Structural Elucidation

The determination of coumarin's chemical structure was a critical step that paved the way for its synthesis. The molecule, with the chemical formula C₉H₆O₂, is a benzopyrone, consisting of a benzene ring fused to an α-pyrone ring.[15] Modern spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are now used to elucidate the structures of new coumarin derivatives, identifying characteristic signals for the lactone carbonyl group and the olefinic protons H-3 and H-4.[14][16][17]

The Perkin Reaction: The First Synthesis

In 1868, English chemist William Henry Perkin achieved the first synthesis of coumarin.[3][5][6][7][8] This was a landmark event, not only for coumarin chemistry but for organic synthesis as a whole. The reaction, now known as the Perkin reaction, involves the aldol condensation of an aromatic aldehyde (salicylaldehyde) with a carboxylic acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate), which acts as a base catalyst.[3][18] This discovery made coumarin widely available and facilitated its use in the fragrance industry.[5][18]

Other Synthetic Methodologies

Following Perkin's work, other methods for synthesizing coumarins were developed. The Pechmann condensation , discovered by Hans von Pechmann in 1883, is a widely used method that involves the reaction of a phenol with a β-keto ester under acidic conditions.[19][20][21][22][23] This reaction is particularly effective for producing coumarin derivatives from activated phenols.[20] Other notable methods include the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement, which have expanded the library of accessible coumarin derivatives.[21][24]

From Sweet Smell to Blood Thinner: The Rise of Anticoagulants

The Mystery of "Sweet Clover Disease"

The most significant chapter in the history of coumarin began not in a chemistry lab, but on the farms of North America in the 1920s.[9][11] A mysterious and fatal hemorrhagic ailment in cattle, termed "sweet clover disease," was observed.[9][11][12] Veterinarians Frank Schofield and Lee Roderick independently determined that the disease was linked to the ingestion of spoiled or moldy sweet clover hay.[9][10][12] The fresh plant, which contains coumarin, was harmless.[12]

The Discovery of Dicoumarol

The puzzle brought a desperate farmer to the doorstep of biochemist Karl Paul Link at the University of Wisconsin in 1933.[9][25][26][27] After years of painstaking work, Link's team, including his assistant Harold Campbell, isolated the hemorrhagic agent from the spoiled hay in 1939 and crystallized it.[10][25][26] They identified the compound as 3,3'-methylene-bis(4-hydroxycoumarin) and named it dicoumarol.[10][12] They established that dicoumarol was formed from the naturally occurring coumarin in the plant through oxidation to 4-hydroxycoumarin, followed by a reaction with formaldehyde, a byproduct of the molding process.[9][12][28]

The Development of Warfarin

Its transition to human medicine was prompted by a failed suicide attempt by a US Navy recruit in 1951, who survived a massive overdose.[12] This demonstrated its relative safety, and by 1954, warfarin was approved for medical use in humans, quickly becoming the most widely prescribed oral anticoagulant for treating and preventing thromboembolic events.[10][11][30]

Mechanism of Action: The Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin derivatives like warfarin is achieved by interfering with the Vitamin K cycle.[31] Vitamin K is essential for the synthesis of several blood clotting factors (II, VII, IX, and X) and regulatory proteins (C and S).[13][30][31][32] These proteins require a post-translational modification called gamma-carboxylation to become biologically active, a process for which the reduced form of Vitamin K (vitamin KH₂) is a necessary cofactor.[30][31]

Warfarin acts by competitively inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[13][30] This enzyme is responsible for recycling oxidized Vitamin K epoxide back to its active, reduced form.[30][31] By blocking VKORC1, warfarin depletes the functional reserves of reduced Vitamin K, thereby impairing the synthesis of active clotting factors and reducing the blood's ability to clot.[13][31][33] It is important to note that warfarin does not antagonize the action of vitamin K itself, but rather inhibits its recycling process.[30]

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and properties of coumarin compounds.

| Compound | Discovery Year | Source / Synthesis | Melting Point (°C) | Key Property |

| Coumarin | 1820 (Isolated)[1][3] | Tonka Bean (Dipteryx odorata) | 68-70 | Aromatic, Fragrance |

| Coumarin | 1868 (Synthesized)[3] | Perkin Reaction | 68-70 | First Synthetic Perfume Raw Material[5][8] |

| Dicoumarol | 1940 (Isolated)[10][12] | Spoiled Sweet Clover Hay | 285-293 | Anticoagulant |

| Warfarin | ~1945 (Synthesized)[34] | Synthetic Derivative | 159-161 | Potent Anticoagulant |

| Warfarin Pharmacokinetics | Value |

| Onset of Action | 24 to 72 hours[13] |

| Duration of Action | 2 to 5 days[13] |

| Relative Potency | (S)-enantiomer is 3 to 5 times more potent than (R)-enantiomer[13] |

Experimental Protocols: Historical Syntheses

Perkin Reaction for Coumarin Synthesis (Conceptual Protocol)

This protocol is based on the principles of the reaction developed by William Henry Perkin in 1868.

-

Reactants: Salicylaldehyde, acetic anhydride, and anhydrous sodium acetate.

-

Procedure: a. A mixture of salicylaldehyde (1 equivalent), acetic anhydride (approx. 2.5 equivalents), and freshly fused, powdered anhydrous sodium acetate (approx. 1.5 equivalents) is heated in a flask. b. The mixture is heated under reflux at approximately 180°C for several hours. c. After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude product and hydrolyze the excess acetic anhydride. d. The resulting solid is collected by filtration. e. Purification is achieved by dissolving the crude product in a hot sodium bicarbonate solution to remove any unreacted salicylaldehyde and byproducts. f. The solution is then boiled with charcoal to decolorize and filtered. g. Acidification of the filtrate with hydrochloric acid precipitates the coumarin. h. Final purification is achieved by recrystallization from hot water or ethanol to yield colorless crystals of coumarin.

Pechmann Condensation for 4-Methylcoumarin Synthesis (Conceptual Protocol)

This protocol describes the synthesis of a coumarin derivative using the Pechmann condensation.

-

Reactants: Phenol (e.g., resorcinol), a β-keto ester (e.g., ethyl acetoacetate), and an acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure: a. Resorcinol is added to concentrated sulfuric acid in a flask, cooled in an ice bath to manage the exothermic reaction. b. Ethyl acetoacetate is added dropwise to the cooled mixture with continuous stirring. c. The reaction mixture is allowed to stand at room temperature for 12-24 hours, during which it typically solidifies. d. The mixture is then poured into a beaker containing ice and water. e. The precipitated solid, 7-hydroxy-4-methylcoumarin, is collected by vacuum filtration. f. The crude product is washed thoroughly with cold water to remove the acid. g. Purification is performed by recrystallization from ethanol.

Visualization of Key Pathways and Workflows

The Perkin Reaction Workflow

Caption: A logical workflow diagram of the Perkin reaction for the synthesis of coumarin.

Workflow for the Discovery of Dicoumarol

Caption: Experimental workflow for the discovery of dicoumarol from spoiled sweet clover.

The Vitamin K Cycle and Warfarin's Mechanism of Action

Caption: Signaling pathway of the Vitamin K cycle and the inhibitory action of warfarin.

Conclusion

The journey of coumarin compounds from a fragrant botanical isolate to a life-saving therapeutic agent is a testament to the interplay of natural product chemistry, synthetic innovation, and keen biological observation. The initial isolation and synthesis provided a foundational scaffold that, through a serendipitous discovery in veterinary science, led to the development of oral anticoagulants that have had a profound impact on human health. The elucidation of warfarin's mechanism of action on the Vitamin K cycle provided a deep, molecular understanding of its therapeutic effect, which continues to inform drug development today. The history of coumarins serves as a powerful case study for researchers, illustrating the path from fundamental chemical discovery to significant clinical application.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. daviddarling.info [daviddarling.info]

- 6. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]

- 7. Techniques [chromobase.huma-num.fr]

- 8. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 9. [On the history of vitamin K, dicoumarol and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thebloodproject.com [thebloodproject.com]

- 11. neurology.org [neurology.org]

- 12. historical [ch.ic.ac.uk]

- 13. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. presentation on coumarin | PPTX [slideshare.net]

- 15. Coumarin Definition, Structure & Uses - Lesson | Study.com [study.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 19. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jsynthchem.com [jsynthchem.com]

- 24. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Warfarin - Wikipedia [en.wikipedia.org]

- 31. ahajournals.org [ahajournals.org]

- 32. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 33. researchgate.net [researchgate.net]

- 34. Karl Paul Link - Wikipedia [en.wikipedia.org]

7-Methoxy-4-methylcoumarin: An In-depth Technical Guide to the Core Principles of its Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylcoumarin, a derivative of the naturally occurring coumarin scaffold, is a fluorescent molecule of significant interest in various scientific domains. Its utility as a fluorescent probe and labeling agent stems from its favorable photophysical properties, including a notable sensitivity to its local environment. This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of 7-Methoxy-4-methylcoumarin, detailed experimental protocols for its characterization, and an exploration of its potential roles in cellular signaling pathways.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule, upon absorbing a photon of light, is elevated to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state through the emission of a photon. The emitted photon is of lower energy and thus longer wavelength than the absorbed photon, with this energy difference known as the Stokes shift.

The fluorescence of 7-methoxy-4-methylcoumarin is governed by its chemical structure, specifically the benzopyrone ring system and the electron-donating methoxy group at the 7-position. This structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the polarity of the surrounding solvent.[1] This sensitivity, known as solvatochromism, makes it a valuable tool for probing the microenvironments of biological systems.[1]

Photophysical Properties

The key photophysical parameters of a fluorophore include its maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). While extensive data for 7-Methoxy-4-methylcoumarin across a wide range of solvents is not consolidated in a single source, the following table summarizes available data and that of closely related compounds to provide a comparative overview. The photophysical properties of coumarin dyes are highly sensitive to environmental factors such as solvent polarity.[2]

| Compound | Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φf) | Reference |

| 7-Methoxycoumarin-4-acetic acid | Methanol | 323.8 | 378 | 11,820 | 0.18 | [3][4] |

| 4-methyl-7-methoxy coumarin | Multiple | - | - | - | - | [5] |

| 7-Amino-4-methylcoumarin (AMC) | Ethanol | 365 | 440 | 1.78 x 10⁴ | Not Specified | [2] |

| 7-Hydroxy-4-methylcoumarin | Methanol | 320 | 387 | Not Specified | Not Specified | [2] |

| 7-Hydroxy-4-methylcoumarin | Water | 320 | 450 | Not Specified | Not Specified | [2] |

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the preparation of a standard stock solution for 7-Methoxy-4-methylcoumarin.

Materials:

-

7-Methoxy-4-methylcoumarin powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Micropipettes

Procedure:

-

Accurately weigh a small amount of 7-Methoxy-4-methylcoumarin powder (e.g., 1-2 mg).

-

Dissolve the powder in a minimal amount of DMSO or ethanol in the volumetric flask.

-

Once fully dissolved, bring the solution to the final volume with the same solvent.

-

Store the stock solution in a dark, airtight container at -20°C. These solutions are typically stable for several months.[6]

Workflow for preparing a stock solution of 7-Methoxy-4-methylcoumarin.

Measurement of Fluorescence Spectra

This protocol describes the procedure for recording the fluorescence excitation and emission spectra of 7-Methoxy-4-methylcoumarin.

Materials:

-

Stock solution of 7-Methoxy-4-methylcoumarin

-

Solvent of choice (e.g., ethanol, water, PBS)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute working solution (e.g., 1-10 µM) of 7-Methoxy-4-methylcoumarin from the stock solution in the desired solvent. The absorbance of this solution should be less than 0.1 at the excitation wavelength to avoid inner filter effects.[7]

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths.

-

Record the spectra and note the wavelengths of maximum excitation and emission.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined relative to a standard of known quantum yield.

Materials:

-

Stock solutions of 7-Methoxy-4-methylcoumarin and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

-

Solvent

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.[6]

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²) where:

-

Φstd is the quantum yield of the standard.

-

Gradx and Gradstd are the gradients of the plots for the sample and the standard, respectively.

-

nx and nstd are the refractive indices of the solvents used for the sample and the standard.[6]

-

Workflow for the determination of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

Pulsed light source (e.g., picosecond diode laser)

-

Sample holder

-

Emission monochromator or bandpass filter

-

Single-photon sensitive detector (e.g., PMT)

-

TCSPC electronics

Procedure:

-

Prepare a dilute solution of 7-Methoxy-4-methylcoumarin with an absorbance of less than 0.1 at the excitation wavelength.

-

Measure the Instrument Response Function (IRF) using a scattering solution.

-

Acquire the fluorescence decay data for the sample until sufficient photon counts are collected.

-

Perform a deconvolution of the IRF from the sample decay data and fit the decay to an exponential model to determine the fluorescence lifetime.[7]

Role in Signaling Pathways

While direct evidence for the involvement of 7-Methoxy-4-methylcoumarin in specific signaling pathways is limited, studies on structurally similar coumarin derivatives provide valuable insights into its potential biological activities.

MAPK Signaling Pathway: Derivatives such as 7,8-dimethoxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] The MAPK cascade, involving kinases like ERK, JNK, and p38, is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway by coumarin derivatives suggests that 7-Methoxy-4-methylcoumarin could also exhibit similar effects, making it a candidate for investigation in cancer research and inflammatory diseases.

Potential modulation of the MAPK signaling pathway by 7-Methoxy-4-methylcoumarin.

Other Potential Pathways: Studies on 7-hydroxy-4-methylcoumarin have also implicated its involvement in the PKA/CREB and PI3K/Akt/GSK-3β signaling pathways.[10] Given the structural similarity, it is plausible that 7-Methoxy-4-methylcoumarin could interact with components of these pathways as well. Further research is required to elucidate the specific molecular targets and mechanisms of action of 7-Methoxy-4-methylcoumarin in these and other signaling cascades.

Conclusion

7-Methoxy-4-methylcoumarin is a valuable fluorescent molecule with properties that are highly sensitive to its environment. This guide provides a foundational understanding of its fluorescence principles, along with detailed protocols for its characterization. While its direct role in cellular signaling is still an emerging area of research, the activities of its close analogs suggest promising avenues for its application in drug development and as a probe for studying complex biological processes. The provided methodologies and data serve as a starting point for researchers to explore the full potential of this versatile fluorophore.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Spectral Properties of 7-Methoxy-4-methyl-2H-chromen-2-one (7-MAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2H-chromen-2-one, commonly known as 7-MAC, is a fluorescent molecule belonging to the coumarin family. Coumarins are a well-established class of compounds widely utilized as fluorescent probes and labels in biological and chemical research due to their favorable photophysical properties. These properties, including strong fluorescence and sensitivity to the local environment, make them valuable tools for applications such as cellular imaging and enzyme assays. The spectral characteristics of coumarin derivatives are highly influenced by their molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the spectral properties of 7-MAC, detailing experimental protocols for their characterization and discussing the underlying principles of its photophysical behavior.

Experimental Protocols

Accurate characterization of the spectral properties of 7-MAC requires precise and standardized experimental procedures. The following protocols outline the methodologies for determining the key spectral parameters.

I. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is fundamental for determining the wavelength(s) at which 7-MAC absorbs light, a crucial parameter for subsequent fluorescence experiments.

A. Materials:

-

7-Methoxy-4-methyl-2H-chromen-2-one (7-MAC)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

B. Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities to investigate solvatochromic effects. Ensure the solvents are transparent in the expected absorption range of 7-MAC (typically 250-400 nm).

-

Stock Solution Preparation: Prepare a stock solution of 7-MAC in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

-

Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions in the selected solvents. The final concentration should result in an absorbance maximum between 0.5 and 1.5 to ensure optimal signal-to-noise ratio and adherence to the Beer-Lambert law.

-

Spectrum Acquisition:

-

Set the spectrophotometer to scan a wavelength range of 250 nm to 450 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of each 7-MAC solution.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Molar Absorptivity (ε) Determination:

-

Prepare a series of solutions of known concentrations of 7-MAC in a specific solvent.

-

Measure the absorbance of each solution at the λabs.

-

Plot absorbance versus concentration. The slope of the resulting linear fit, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), will be the molar absorptivity (ε) in M-1cm-1.

-

II. Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission properties of 7-MAC and its fluorescence quantum yield.

A. Materials:

-

Prepared solutions of 7-MAC from the UV-Vis protocol

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectrofluorometer with excitation and emission monochromators

B. Procedure:

-

Emission Spectrum Acquisition:

-

Excite the 7-MAC solution at its determined λabs.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350 nm to 600 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):

-

Prepare a series of dilute solutions of both the 7-MAC sample and the fluorescent standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the 7-MAC sample and the standard.

-

The quantum yield of the 7-MAC sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std × (msample / mstd) × (η2sample / η2std)

where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Below is a diagram illustrating the general workflow for these experimental procedures.

Spectral Properties of 7-MAC

The photophysical properties of 7-MAC, like other coumarin derivatives, are sensitive to the solvent environment. This solvatochromism arises from changes in the electronic distribution of the molecule upon excitation.

Absorption and Emission Spectra

The absorption spectrum of 7-MAC is characterized by a strong absorption band in the ultraviolet region, corresponding to a π-π* electronic transition. The position of the absorption maximum (λabs) and the emission maximum (λem) are influenced by the polarity of the solvent. Generally, with increasing solvent polarity, a bathochromic (red) shift is observed in the emission spectrum, which is indicative of a larger dipole moment in the excited state compared to the ground state.

Table 1: Spectral Properties of 7-Methoxycoumarin-4-acetic acid in Methanol

| Property | Value | Reference |

| λabs (nm) | 323.8 | [1] |

| ε (M-1cm-1) | 11,820 | [1] |

| λem (nm) | Not Specified in available source | |

| ΦF | 0.18 | [1] |

It is expected that 7-MAC will exhibit similar trends, with variations in λabs and λem across different solvents. The collection of such data is crucial for understanding its solvatochromic behavior in detail.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The solvatochromic behavior of 7-MAC is attributed to an intramolecular charge transfer (ICT) process upon photoexcitation. The electron-donating methoxy group at the 7-position and the electron-withdrawing carbonyl group in the lactone ring create a "push-pull" system. Upon absorption of light, electron density shifts from the methoxy group towards the carbonyl group, resulting in a more polar excited state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization lowers the energy of the excited state, leading to a red shift in the fluorescence emission. The magnitude of this shift is dependent on the polarity of the solvent.

Conclusion

7-Methoxy-4-methyl-2H-chromen-2-one is a fluorescent molecule with significant potential for use as a probe in various scientific applications. Its spectral properties are highly dependent on the solvent environment, a characteristic that can be exploited to study the microenvironments of complex systems. While detailed quantitative data for 7-MAC across a broad range of solvents is not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization. Further research to populate a detailed solvatochromic data table for 7-MAC would be highly beneficial for its application in drug development and other scientific fields.

References

An In-depth Technical Guide to the Synthesis of the 7-MAC Cephalosporin Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 7-MAC (7β-amino-7α-methoxy-3-(1-methyl-1H-tetrazole-5-thiomethyl)-3-cephem-4-carboxylic acid diphenylmethyl ester) intermediate, a crucial component in the manufacture of several second-generation cephalosporin antibiotics. This document covers both chemical synthesis strategies, primarily originating from 7-aminocephalosporanic acid (7-ACA), and the biosynthetic pathways that underpin the enzymatic production of related 7-methoxycephalosporins.

Chemical Synthesis of 7-MAC

The chemical synthesis of 7-MAC is a multi-step process that typically commences with the readily available starting material, 7-aminocephalosporanic acid (7-ACA). Various synthetic routes have been developed, often differing in their choice of protecting groups and the specific reagents used for the introduction of the key 7α-methoxy group.

Representative Synthetic Routes and Quantitative Data

Several patented methods outline the synthesis of 7-MAC, with overall yields varying based on the chosen strategy. The following table summarizes the reported overall yields for different synthetic approaches.

| Starting Material | Key Steps/Reagents | Overall Yield (%) | Reference |

| 7-TMCA | Amino group modification, protection, methoxylation, deprotection | 30.2 | CN102850379B[1] |

| 7-ACA | Protection, condensation, oxidation, addition, substitution (5 steps) | 32.3 | CN102850379B[1] |

| 7-TMCA | Diphenylmethyl protection, amino modification, methoxylation, deprotection | up to 51.7 | CN102850379B[1] |

| 7-ACA | Reaction with 1-methyl-5-mercapto-1,2,3,4-tetrazole, reaction with diphenyldiazomethane, reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde, oxidation, methoxylation, and reaction with Girard T reagent. | 61-65 | CN102850379B[1] |

| 7-ACA | 7-step reaction involving C-3 side chain modification, C-7 amino modification, C-4 protection, oxidation-rearrangement-reduction, selective C-7α methoxylation, and amino deprotection. | 91 (for the final step) | CN105585580A[2] |

Experimental Protocols for Key Chemical Synthesis Steps

The following protocols are based on methodologies described in the patent literature and provide a detailed guide to the synthesis of 7-MAC from 7-ACA.

Protocol 1: Synthesis of 7-TMCA (Intermediate II) from 7-ACA [2]

-

Reaction Setup: In a suitable reaction vessel, suspend 7-ACA (14.8 g, 54.41 mmol), 1-methyl-5-mercaptotetrazole (6.32 g, 54.48 mmol), and BF₃·Et₂O (23.6 g) in anhydrous acetonitrile (75 mL).

-

Reaction: Stir the solution at 50°C for 2.5 hours.

-

Work-up: Cool the reaction mixture to 0°C and add water (75 mL). Adjust the pH of the solution to 4 with ammonia water.

-

Isolation: Filter the resulting precipitate. Wash the filter cake sequentially with water and acetone to obtain 7-TMCA (Intermediate II) as a yellow solid.

-

Yield: 16.3 g (91.3%)

-

Protocol 2: A Multi-step Synthesis of 7-MAC from 7-ACA [1]

This protocol outlines a five-step synthesis with a reported overall yield of 61-65%.

-

Synthesis of Intermediate I:

-

Add 1000 mL of acetonitrile to a reaction flask and cool to -15 to -20°C.

-

Slowly add 200 mL of concentrated sulfuric acid, followed by 128 g (1.10 mol) of 1-methyl-5-mercaptotetrazole.

-

Stir for 20 minutes, then add 200 g (0.73 mol) of 7-ACA in portions.

-

After dissolution, slowly raise the temperature to 40-45°C and react for 2.0-2.5 hours.

-

Cool the reaction to -12 to -15°C and add 40 mL of concentrated hydrochloric acid and 50 mL of water. Stir for 2.0-3.0 hours.

-

Filter the precipitate and wash three times with 300 mL of an acetonitrile-acetone (1:1 v/v) mixture.

-

Collect the solid, add it to 1000 mL of a 3:2 (v/v) acetone-water mixture, and adjust the pH to 3.6-4.0 with sodium bicarbonate.

-

Filter and vacuum dry to obtain Intermediate I as a white solid.

-

Yield: 90.1%

-

-

Synthesis of Intermediate II (Diphenylmethyl Ester Protection):

-

Prepare diphenyldiazomethane separately.

-

Dissolve Intermediate I in a suitable solvent and react with the freshly prepared diphenyldiazomethane.

-

-

Synthesis of Intermediate III (Schiff Base Formation):

-

Add 600 mL of ethyl acetate, 200 g (0.40 mol) of Intermediate II, 100 g (0.43 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2.0 g of p-toluenesulfonic acid to a reaction vessel.

-

Stir to dissolve and heat to 70-75°C for 1.0 hour.

-

After the solution becomes clear, evaporate the ethyl acetate. Before drying, add 300 mL of methanol.

-

Cool to room temperature and stir for 15-20 hours.

-

Cool to 5°C, let it stand for 2.0-3.0 hours, filter, wash with methanol, and dry the solid to obtain Intermediate III.

-

Yield: 95.4%

-

-

Synthesis of Intermediate IV (Methoxylation):

-

This step involves the reaction of Intermediate III with a composite oxidant and methanol.

-

-

Synthesis of 7-MAC:

-

Place 1000 mL of a 1:1:1 (v/v/v) mixture of methanol, THF, and water in a reaction flask.

-

Add 40 g of Girard T reagent and stir until dissolved.

-

Add 100 g (0.13 mol) of Intermediate IV, stir to dissolve, and react at 25-30°C for 5.0-6.0 hours.

-

When the solution is nearly clear, slow down the stirring.

-

Once a large amount of solid precipitates, cool to 0-5°C, increase the stirring speed, and stir overnight.

-

Filter, wash with methanol, and air-dry the solid to obtain 7-MAC as a white solid.

-

Yield: 88.6% (for this specific solvent system)

-

Visualization of Chemical Synthesis Workflow

Caption: A representative chemical synthesis workflow for 7-MAC starting from 7-ACA.

Biosynthesis of 7-Methoxycephalosporins

The 7α-methoxy group is a characteristic feature of cephamycins, a class of β-lactam antibiotics naturally produced by certain actinomycetes, most notably Streptomyces clavuligerus. The study of the cephamycin C biosynthetic pathway provides valuable insights for developing enzymatic or chemoenzymatic approaches to 7-methoxycephalosporin synthesis.

The Cephamycin C Biosynthetic Pathway

The biosynthesis of cephamycin C begins with the same precursors as penicillin and cephalosporin C: L-α-aminoadipic acid, L-cysteine, and L-valine. The key differentiating steps occur late in the pathway, where the cephalosporin scaffold is modified to include the 7α-methoxy group.

The introduction of the 7α-methoxy group is a two-step enzymatic process:

-

Hydroxylation: A cephem-hydroxylase, the product of the cmcJ gene, hydroxylates the C-7 position of a cephalosporin intermediate.

-

Methylation: A methyltransferase, the product of the cmcI gene, then transfers a methyl group from S-adenosylmethionine (SAM) to the newly formed hydroxyl group, yielding the 7α-methoxycephalosporin.

Quantitative Data from Fermentation

The production of cephamycin C in Streptomyces clavuligerus can be influenced by various fermentation conditions.

| Fermentation Condition | Cephamycin C Titer (mg/L) | Reference |

| Fed-batch with glycerol feeding | 566.5 | [3] |

| Solid-state fermentation (optimized) | 21.68 (mg/gds) | [4] |

| Solid-state fermentation with amino acid supplementation | 27.41 (mg/gds) | [4] |

Experimental Protocols for Biosynthesis Studies

Protocol 3: Fermentation of Streptomyces clavuligerus for Cephamycin C Production [3]

-

Inoculum Preparation: Inoculate 50 mL of seed medium in a 500 mL Erlenmeyer flask with a cryotube cell suspension of S. clavuligerus. Incubate in a rotary shaker for 24 hours at 28°C and 250 rpm.

-

Fermentor Inoculation: Transfer the inoculum to a fermentor containing the production medium to a final concentration of 10% (v/v).

-

Fermentation Conditions: Maintain the pH at 6.8 ± 0.1 using 2 M HCl or 1 M NaOH. Control the temperature at 28°C.

-

Fed-batch Operation: Start feeding a concentrated solution of a carbon source (e.g., glycerol or starch) 24 hours after inoculation at a controlled flow rate.

-

Sampling and Analysis: Withdraw samples at regular intervals and centrifuge to separate the biomass. Analyze the supernatant for cephamycin C concentration using HPLC.

Protocol 4: General Protocol for Genetic Manipulation of Streptomyces clavuligerus [5]

-

Genomic DNA Isolation:

-

Grow S. clavuligerus in Tryptic Soy Broth (TSB) for 2-5 days.

-

Harvest the mycelia by centrifugation.

-

Wash the pellet with a lysis buffer.

-

Lyse the cells using lysozyme.

-

Perform phenol:chloroform extraction to remove proteins.

-

Precipitate the genomic DNA with isopropanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer.

-

-

Transformation (Protoplast Method):

-

Grow mycelia and treat with lysozyme to generate protoplasts.

-

Wash and resuspend the protoplasts in a transformation buffer.

-

Add plasmid DNA to the protoplast suspension.

-

Add polyethylene glycol (PEG) to facilitate DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium and select for transformants based on antibiotic resistance markers on the plasmid.

-

Protocol 5: Quantification of Cephamycin C by HPLC [3]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a suitable detector.

-

Column: Sinergy MAXPP 12 (Phenomenex) or equivalent.

-

Mobile Phase: 0.01 M acetic acid.

-

Flow Rate: 2 mL/min.

-

Temperature: 28°C.

-

Detection: UV detector at an appropriate wavelength.

-

Quantification: Compare the peak area of cephamycin C in the sample to a standard curve prepared with known concentrations of a cephamycin C standard.

Visualization of the Cephamycin C Biosynthetic Pathway

Caption: The biosynthetic pathway of cephamycin C in Streptomyces clavuligerus.

Conclusion

The synthesis of the 7-MAC cephalosporin intermediate can be achieved through both multi-step chemical synthesis and by leveraging knowledge of biosynthetic pathways. Chemical synthesis, particularly routes starting from 7-ACA, is well-established, with various patented methodologies offering different yield efficiencies. These methods provide a high degree of control and are amenable to large-scale industrial production. However, they often involve hazardous reagents and multiple protection/deprotection steps.

The biosynthetic pathway of cephamycins in Streptomyces clavuligerus offers a "greener" alternative, utilizing enzymes that perform the key 7α-methoxylation with high specificity under mild conditions. While the direct fermentation to produce 7-MAC is not established, the understanding of this pathway opens avenues for the development of chemoenzymatic processes, where specific enzymes could be used as biocatalysts in conjunction with chemical synthesis steps. Future research in this area will likely focus on improving the efficiency and environmental footprint of chemical syntheses and further exploring the potential of enzymatic and whole-cell biocatalysis for the production of this important cephalosporin intermediate.

References

- 1. CN102850379B - The synthetic method of methoxy cephalosporin intermediate 7-MAC - Google Patents [patents.google.com]

- 2. CN105585580A - Synthesis method of methoxy cephalosporin drug intermediate 7-MAC - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

introduction to fluorogenic substrates in enzyme assays

An In-depth Technical Guide to Fluorogenic Substrates in Enzyme Assays

Introduction

Enzyme assays are fundamental tools in biochemical research and drug discovery, enabling the quantification of enzyme activity and the screening of potential inhibitors. Among the various assay formats, those employing fluorogenic substrates offer significant advantages in terms of sensitivity, continuous monitoring, and suitability for high-throughput screening (HTS). This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorogenic enzyme assays for researchers, scientists, and drug development professionals.

Fluorogenic substrates are molecules that are essentially non-fluorescent but are chemically transformed by a specific enzyme into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. The high sensitivity of fluorescence detection enables the use of low enzyme and substrate concentrations, conserving valuable reagents and allowing for the study of enzymes with low turnover rates.

Principle of Fluorogenic Enzyme Assays

The fundamental principle of a fluorogenic enzyme assay is the enzymatic conversion of a substrate with low or no fluorescence into a product with a high quantum yield of fluorescence. This process typically involves the cleavage of a specific chemical bond by the enzyme, which liberates a fluorophore from a quenching group.

The general reaction can be depicted as:

Enzyme + Fluorogenic Substrate (Non-fluorescent) → Enzyme-Substrate Complex → Enzyme + Fluorescent Product

The increase in fluorescence intensity over time is monitored using a fluorometer or a microplate reader. The initial rate of this increase is proportional to the enzyme's catalytic activity under the given conditions.

Types of Fluorogenic Substrates

There is a wide variety of fluorogenic substrates available, designed for different enzymes and applications. The choice of substrate depends on the specific enzyme being assayed, the required sensitivity, and the available instrumentation. Some common classes of fluorophores used in these substrates include:

-

Coumarins: 7-hydroxycoumarin (umbelliferone) and its derivatives are widely used. They exhibit blue fluorescence and are often conjugated to a recognition motif for the target enzyme.

-

Fluoresceins: Fluorescein and its derivatives, such as fluorescein diphosphate (FDP), are used for detecting phosphatases. They offer bright green fluorescence.

-

Rhodamines: Rhodamine 110-based substrates are used for detecting proteases. Upon enzymatic cleavage of two recognition motifs, the highly fluorescent rhodamine 110 is released.

-

Resorufin-based substrates: These substrates are used for detecting oxidoreductases and other enzymes. Resorufin exhibits red fluorescence.

Quantitative Data of Common Fluorogenic Substrates

The selection of a suitable fluorogenic substrate is critical for the success of an enzyme assay. The following table summarizes the key quantitative parameters for some commonly used fluorogenic substrates.

| Fluorophore Class | Example Substrate | Target Enzyme | Excitation (nm) | Emission (nm) | Quantum Yield |

| Coumarin | 4-Methylumbelliferyl acetate | Esterase | 365 | 445 | 0.57 |

| 4-Methylumbelliferyl phosphate | Phosphatase | 365 | 445 | 0.61 | |

| 7-Amino-4-methylcoumarin (AMC) | Proteases | 340-350 | 440-460 | 0.50 | |

| Fluorescein | Fluorescein diphosphate (FDP) | Phosphatase | 490 | 514 | 0.93 |

| Rhodamine | (Z-Arg)₂-R110 | Trypsin-like proteases | 494 | 521 | 0.88 |

| Resorufin | Resorufin acetate | Esterase | 571 | 585 | 0.74 |

Experimental Protocol: A General Fluorogenic Enzyme Assay

This section provides a detailed methodology for a typical fluorogenic enzyme assay using a microplate reader.

Materials:

-

Enzyme of interest

-

Fluorogenic substrate

-

Assay buffer (optimized for the specific enzyme)

-

96-well or 384-well black microplates (to minimize light scatter)

-

Microplate reader with fluorescence detection capabilities

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically at or below the Km value).

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare serial dilutions of the enzyme to determine the optimal concentration.

-

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of the microplate.

-

Add the appropriate volume of the enzyme solution to the wells. Include a "no-enzyme" control.

-

If screening for inhibitors, add the compounds to the wells at this stage and pre-incubate with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader.

-

Set the excitation and emission wavelengths appropriate for the fluorophore.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes). This provides a kinetic read-out.

-

-

Data Analysis:

-

For each well, plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the background fluorescence from the "no-enzyme" control wells.

-

Plot the V₀ values against the enzyme concentration to determine the linear range of the assay.

-

For inhibitor screening, calculate the percent inhibition relative to a "no-inhibitor" control.

-

Signaling Pathway: Protease-mediated Cleavage of a Rhodamine 110 Substrate

Rhodamine 110 (R110)-based substrates are a classic example of a "pro-fluorophore" where the fluorescence is quenched by amide bond linkage to two recognition peptides. The substrate only becomes fluorescent after both peptides are cleaved by the target protease.

Applications in Drug Development

Fluorogenic enzyme assays are extensively used in drug development for:

-

High-Throughput Screening (HTS): Their sensitivity, simplicity, and amenability to automation make them ideal for screening large compound libraries to identify potential enzyme inhibitors.

-

Mechanism of Action Studies: These assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.

-

Enzyme Kinetics: They are used to determine key kinetic parameters such as Km and Vmax for enzymes and Ki for inhibitors.

Conclusion

Fluorogenic substrates provide a powerful and versatile tool for the study of enzyme kinetics and for high-throughput screening in drug discovery. Their high sensitivity, real-time monitoring capabilities, and ease of use have led to their widespread adoption. A thorough understanding of the principles, careful selection of substrates, and optimization of assay conditions are crucial for obtaining accurate and reproducible results. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of fluorogenic enzyme assays in a research or drug development setting.

The Expanding Therapeutic Potential of 4-Methylcoumarins: A Technical Guide to Natural Sources, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and possess a broad spectrum of pharmacological activities. Among these, 4-methylcoumarin and its derivatives have garnered significant scientific interest due to their potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and chemical synthesis of 4-methylcoumarins. Furthermore, it delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in drug discovery and development.

Natural Sources and Biosynthesis

While coumarins are abundant in the Rutaceae and Umbelliferae families, the natural occurrence of the parent 4-methylcoumarin is less common.[1] It has been reported in Trigonella foenum-graecum (fenugreek).[2] A notable natural derivative, 4-hydroxy-5-methylcoumarin, is found in Gerbera hybrida.[3]

The biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera hybrida follows the acetate-malonate pathway, a route distinct from that of most other coumarins.[3] This process is initiated by the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules, catalyzed by polyketide synthase enzymes, to form a pentaketide intermediate.[3] Subsequent cyclization and other enzymatic modifications lead to the final coumarin structure.

Chemical Synthesis of 4-Methylcoumarin and Its Derivatives

The most prevalent and versatile method for synthesizing 4-methylcoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester, typically ethyl acetoacetate, in the presence of an acid catalyst.[4][5][6]

General Experimental Protocol for Pechmann Condensation

A variety of acid catalysts can be employed, each with its own advantages regarding reaction time, temperature, and yield. Below are protocols for three different catalytic systems.

Protocol 1: Sulfuric Acid Catalysis [7]

-

In a 100 mL conical flask, combine 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

-

Stir the mixture and allow it to slowly warm to room temperature.

-

Continue stirring for 18 hours.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

Protocol 2: Nano-crystalline Sulfated-Zirconia Catalysis (Solvent-Free)

-

In a round-bottom flask, mix m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

-

Add the nano-crystalline sulfated-zirconia catalyst.

-

Heat the reaction mixture to 110°C with stirring. The reaction is reported to reach completion within 2 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Protocol 3: Indium(III) Chloride Catalysis (Mechanochemical) [5]

-

In a ball mill grinder, combine phenol (0.29 g, 3.08 mmol), ethyl acetoacetate (0.5 g, 3.84 mmol), and InCl₃ (20 mg, 3 mol%).

-

Mill the mixture at a frequency of 60 Hz for 60 minutes.

-

The resulting solid can be purified by recrystallization.

Biological Activities and Mechanisms of Action

4-Methylcoumarin derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines.[8] The primary mechanism of action is believed to be the induction of apoptosis and the inhibition of key cell survival signaling pathways.[3][8]

Signaling Pathway: PI3K/Akt Inhibition

Several 4-methylcoumarin derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[3] Inhibition of this pathway leads to the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-methylcoumarin derivatives.

Quantitative Data: Cytotoxicity of 4-Methylcoumarin Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various 4-methylcoumarin derivatives against different human cancer cell lines.

| Compound | Derivative | K562 (μM) | LS180 (μM) | MCF-7 (μM) | Reference |

| 1 | 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | 42.4 | 25.2 | 25.1 | [8] |

| 2 | 6-bromo-4-bromomethyl-7-hydroxycoumarin | 32.7-45.8 | 32.7-45.8 | 32.7-45.8 | [8] |

Experimental Protocols for Anticancer Activity Assessment

-

MTT Assay for Cytotoxicity: [3]

-

Seed cells in a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of the 4-methylcoumarin derivatives. Include a vehicle control (DMSO).

-

Incubate the plates for 48 or 72 hours under the same conditions.

-

Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Apoptosis Assay (Annexin V-FITC): [3]

-

Treat cells with the test compounds for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Anti-inflammatory Activity

Certain 4-methylcoumarin derivatives have shown potent anti-inflammatory effects, particularly in the context of neuroinflammation.[9][10] These compounds can inhibit the production of pro-inflammatory mediators in activated microglial cells.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Lipopolysaccharide (LPS) is a potent activator of microglial cells, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins (e.g., PGE₂). 4-Methylcoumarin derivatives can interfere with the signaling pathways that lead to the expression of the enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Caption: Inhibition of pro-inflammatory mediator production in microglial cells.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table shows the inhibitory effects of two 4-methylcoumarin derivatives on the production of various pro-inflammatory mediators in LPS-activated primary rat microglial cultures.[10]

| Compound | Concentration (µM) | NO Production Inhibition (%) | TXB₂ Production Inhibition (%) | TNF-α Production Inhibition (%) | Reference |

| DHEMC | 100 | Significant | Significant | Significant | [10] |

| DAEMC | 100 | Significant | Significant | Significant | [10] |

| DAEMC | 50 | Significant | Significant | Significant | [10] |

DHEMC: 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin DAEMC: 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin

Experimental Protocols for Anti-inflammatory Activity Assessment

-

Nitric Oxide (NO) Production Assay (Griess Method): [10]

-

Culture primary rat microglial cells and stimulate with LPS in the presence or absence of the test compounds.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., TNF-α): [10]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants (containing the cytokine) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme and measure the resulting color change using a microplate reader.

-

-

Western Blot for iNOS and COX-2 Protein Expression: [9]

-

Lyse the treated cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for iNOS and COX-2.

-

Add a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Conclusion